![molecular formula C25H24N2O5S B2377484 Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920479-26-1](/img/structure/B2377484.png)
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques and X-ray diffraction . The crystal structure of related compounds can also be modeled using computational tools .Chemical Reactions Analysis
Pyridine and its derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as a precursor for the synthesis of other compounds in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by the functional groups attached to the pyridine ring. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Scientific Research Applications
Synthetic Methodologies and Derivative Applications
Advancements in Synthesis Techniques
Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, highlighting a method that could potentially be applied or adapted for the synthesis of structurally related compounds (Zhu, Lan, & Kwon, 2003). This research underscores the importance of innovative synthetic routes in accessing complex heterocyclic compounds, which are often pivotal in medicinal chemistry and material science.
Heterocyclic Compound Synthesis
Bakhite, Al-Sehemi, & Yamada (2005) demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, employing strategies that may be relevant for constructing the core structure of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Bakhite, Al-Sehemi, & Yamada, 2005). Such compounds often find applications in drug discovery due to their diverse biological activities.
Photophysical Properties of Thieno[2,3-b]pyridine Derivatives
Ershov et al. (2019) explored the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, offering insights into the potential optical and electronic applications of related compounds (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019). The reported spectral-fluorescent properties suggest that similar compounds could be of interest in the development of organic electronic materials or fluorescent markers.
Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives
Zaki et al. (2017) synthesized and evaluated the antioxidant activity of selenolo[2,3-b]pyridine derivatives (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). Though structurally distinct, the methodology and biological evaluations presented could be pertinent to assessing the antioxidant capabilities of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, considering the interest in compounds with potential therapeutic effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-19-13-14-27(16(2)28)15-21(19)33-24(22)26-23(29)18-11-7-8-12-20(18)32-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPPIPCIVAYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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